![molecular formula C16H23N7 B5554153 N-(3-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5554153.png)
N-(3-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine is a chemical compound that is also known as TAK-659. It is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK), which is involved in the signaling pathway of B cells. TAK-659 has been studied extensively for its potential as a therapeutic agent for various diseases, including cancer and autoimmune disorders.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Researchers have synthesized novel derivatives of 1,2,4-triazole and investigated their antimicrobial activities. These compounds, including those related to the specified chemical structure, showed moderate to good activities against various microorganisms. This highlights the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2010).
Pharmacological Potential
Piperazine derivatives of triazine have been explored for their potential as adenosine A2a receptor antagonists, with implications in Parkinson's disease research. Such studies demonstrate the chemical's relevance in neuropharmacological research and its potential application in developing treatments for neurological disorders (Vu et al., 2004).
Chemical Synthesis and Materials Science
The compound's structural components have been utilized in the synthesis of N-heterocycles, indicating its utility in creating complex chemical structures for materials science applications. This includes the synthesis of morpholines, piperazines, and other cyclic compounds with potential applications in various industrial and research contexts (Matlock et al., 2015).
Polyamide Synthesis
Research has been conducted on synthesizing polyamides containing theophylline and thymine, utilizing piperazine and related compounds. These studies contribute to the development of new polymeric materials with specific physical and chemical properties, useful in various scientific and industrial applications (Hattori & Kinoshita, 1979).
Molecular Imaging
The compound's derivatives have been examined for their utility in molecular imaging, specifically in synthesizing agents that can image dopamine D4 receptors. This research is pivotal for developing diagnostic tools for neurological conditions (Eskola et al., 2002).
Mécanisme D'action
Target of Action
Similar compounds have been reported to targettyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signaling, thereby influencing processes such as cell growth and differentiation.
Mode of Action
It’s worth noting that similar compounds function astyrosine kinase inhibitors . They interfere with the action of tyrosine kinases, preventing the phosphorylation of tyrosine residues on target proteins, and thus disrupting signal transduction pathways.
Biochemical Pathways
They primarily disrupt the BCR-ABL/c-KIT mediated signaling pathways , which are involved in cell proliferation and survival .
Pharmacokinetics
Similar compounds have been reported to possess good oral pharmacokinetic properties , which suggests that they may have good bioavailability.
Result of Action
The compound exhibits strong antiproliferative activities against certain cancer cell lines through blockage of the BCR-ABL/c-KIT mediated signaling pathways, arresting cell cycle progression and induction of apoptosis . This means that the compound can inhibit cell growth and induce programmed cell death.
Analyse Biochimique
Biochemical Properties
N-(3-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to inhibit certain kinase enzymes, which are vital for cell signaling pathways. The compound forms hydrogen bonds with the kinase backbone, leading to enzyme inhibition . This interaction is essential for understanding its potential therapeutic applications.
Cellular Effects
The effects of N-(3-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine on various cell types have been extensively studied. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to arrest cell cycle progression and induce apoptosis in cancer cell lines . These effects are crucial for its potential use in cancer therapy.
Molecular Mechanism
At the molecular level, N-(3-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine exerts its effects through specific binding interactions with biomolecules. It inhibits kinase enzymes by forming hydrogen bonds with the enzyme’s backbone, leading to enzyme inhibition . This inhibition disrupts cell signaling pathways, resulting in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to reduced efficacy over time .
Dosage Effects in Animal Models
The effects of N-(3-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, while higher doses can lead to toxic or adverse effects . Understanding the dosage threshold is essential for its safe and effective use in therapeutic applications.
Metabolic Pathways
N-(3-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is involved in specific metabolic pathways, interacting with enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety .
Transport and Distribution
The transport and distribution of N-(3-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which are critical for its therapeutic effects .
Subcellular Localization
N-(3-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is localized within specific subcellular compartments, influencing its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, affecting its overall efficacy .
Propriétés
IUPAC Name |
2-N-(3-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7/c1-12-4-3-5-13(10-12)18-16-20-14(19-15(17)21-16)11-23-8-6-22(2)7-9-23/h3-5,10H,6-9,11H2,1-2H3,(H3,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVSCTNUWWGUDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-[4,8-bis[(acetyloxy)imino][1,2,3]triazolo[4,5-f][1,2,3]benzotriazole-2,6(4H,8H)-diyl]diacetamide](/img/structure/B5554071.png)
![N-(4-methylphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B5554078.png)
![N'-[4-(dimethylamino)benzylidene]-2-pyridinecarbohydrazide](/img/structure/B5554085.png)
![11-{[2-(dimethylamino)ethyl]amino}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5554089.png)
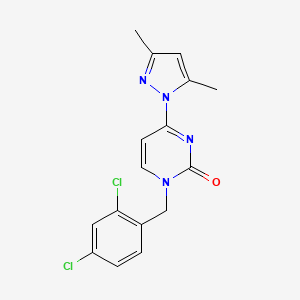
![2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine dihydrochloride](/img/structure/B5554100.png)
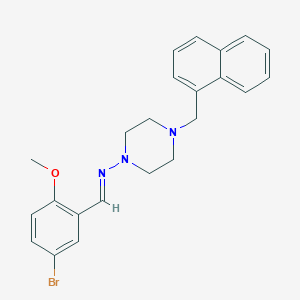
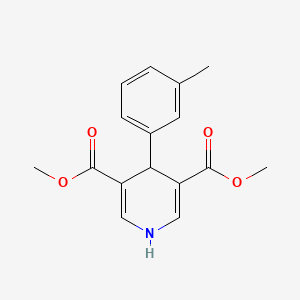
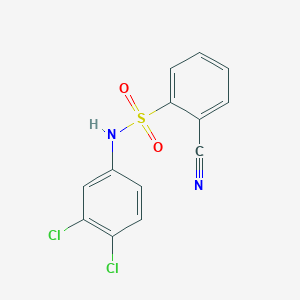
![4-[4-(2-morpholin-4-yl-2-oxoethoxy)-1,2,5-thiadiazol-3-yl]morpholine](/img/structure/B5554126.png)
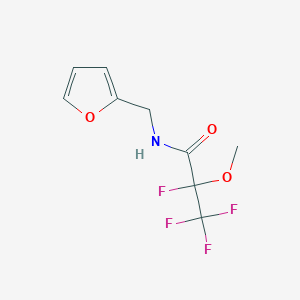
![5-[(4-ethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5554136.png)
![8-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5554160.png)
![2-benzyl-8-(6-methoxy-4-pyrimidinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5554183.png)